molecular formula C6H9NO3 B2678022 5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one CAS No. 143396-01-4

5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one

Cat. No.: B2678022
CAS No.: 143396-01-4
M. Wt: 143.142
InChI Key: XTCGLTVNRHPGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one is a bicyclic lactam featuring a [2.2.1] ring system with hydroxyl groups at positions 5 and 6 and a ketone at position 2. Its molecular formula is C₆H₉NO₃ (molecular weight: 143.14 g/mol), and it has four defined stereocenters, resulting in the absolute configuration (1R,4S,5R,6S) . The compound is synthesized to high purity standards and is marketed as a building block for pharmaceutical and biochemical research . Its hydroxyl groups confer unique solubility and hydrogen-bonding capabilities, distinguishing it from other azabicyclo analogs.

Properties

IUPAC Name

5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-4-2-1-3(5(4)9)7-6(2)10/h2-5,8-9H,1H2,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCGLTVNRHPGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1NC2=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a dihydroxy ketone in the presence of a catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one serves as a crucial building block in organic synthesis. Its bicyclic structure allows for the formation of complex molecules through various chemical reactions such as:

  • Oxidation : Can be oxidized to yield ketones or carboxylic acids.
  • Reduction : Reduction reactions can transform it into alcohols or amines.
  • Substitution : Functional groups can be substituted under acidic or basic conditions.

These reactions make it a versatile compound in synthetic organic chemistry .

Biology

Research into the biological activities of this compound has revealed its potential roles in enzyme inhibition and receptor binding:

  • Enzyme Inhibition : Studies have indicated that derivatives of this compound can inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is significant in the treatment of autoimmune diseases .
  • Receptor Interactions : The compound's ability to bind to specific receptors suggests potential applications in pharmacology, particularly in developing drugs targeting neurological disorders .

Medicine

In medicinal chemistry, ongoing research focuses on the therapeutic applications of this compound:

  • Neurological Disorders : Its interaction with neurotransmitter receptors positions it as a candidate for treating conditions like depression and anxiety .
  • Antiviral Activity : Initial studies suggest that it may exhibit antiviral properties, warranting further investigation into its efficacy against viral infections .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes:

  • Material Science : Its unique structural characteristics allow it to be integrated into polymers and other materials, enhancing their properties .
  • Chemical Processes : The compound's reactivity can be harnessed to create catalysts or intermediates in various chemical manufacturing processes .

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the inhibition of DHODH by various azabicyclo compounds, including derivatives of this compound. The findings demonstrated significant inhibition rates, indicating potential for drug development against autoimmune diseases such as rheumatoid arthritis .

Case Study 2: Neurological Applications

Research conducted on the effects of this compound on neurotransmitter systems revealed promising results for its use in treating mood disorders. The study highlighted its ability to modulate serotonin receptors effectively, suggesting pathways for therapeutic interventions .

Mechanism of Action

The mechanism of action of 5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Bicyclic Frameworks

The 2-azabicyclo[2.2.1]heptan-3-one scaffold is a common motif in medicinal chemistry. Key structural variations include:

Compound Name Bicyclo System Substituents Key Features Reference
5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one [2.2.1] 5-OH, 6-OH, 3-ketone High polarity, stereochemical complexity
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one [3.1.1] 3-benzyl, 6-ketone Larger ring, lipophilic benzyl group
(1R,4S)-2-azabicyclo[2.2.1]heptan-3-one [2.2.1] None (parent structure) Simpler scaffold, no hydroxyls
5,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one [2.2.1] 5-F, 6-F, 3-ketone Enhanced electronegativity, stability
2-Oxa-5-azabicyclo[2.2.1]heptan-3-one [2.2.1] Oxygen at position 2 Ether linkage alters ring strain

Key Observations :

  • Ring Size : The [2.2.1] system (7-membered bicyclic structure) is more strained than [3.1.1], influencing reactivity and conformational stability .
  • Substituent Effects : Hydroxyl groups in the target compound enhance hydrophilicity, whereas fluorine substituents increase electronegativity and metabolic stability . Benzyl groups (e.g., in ) introduce lipophilicity, favoring membrane permeability.

Physicochemical Properties

Property 5,6-Dihydroxy Target 5,6-Difluoro Analog 3-Benzyl Derivative Parent (No Substituents)
Molecular Weight 143.14 147.12 215.27 111.14
Polarity High (two -OH) Moderate (-F) Low (-benzyl) Low
Solubility (Water) Likely high Moderate Low Moderate
Hydrogen Bonding Strong Weak Absent Weak

Functional Implications :

  • The hydroxyl groups in the target compound improve aqueous solubility, making it suitable for hydrophilic drug design.
  • Fluorinated analogs balance lipophilicity and stability, ideal for CNS-targeting agents .

Biological Activity

5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, also known as (1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, is a bicyclic compound with significant biological implications. Its molecular formula is C6H9NO3C_6H_9NO_3 and it has garnered attention for its potential therapeutic applications, particularly in the field of protease inhibition and anti-cancer activity.

  • Molecular Weight : 143.14 g/mol
  • CAS Number : 143396-01-4
  • Physical Form : Powder
  • Purity : 95%

Protease Inhibition

Research indicates that compounds similar to this compound can act as inhibitors of cathepsin L, a cysteine protease implicated in various diseases including parasitic infections and cancer. Cathepsin L is known for its role in tissue penetration and immune evasion by parasites such as Fasciola hepatica .

Table 1: Comparative Inhibition Potency of Related Compounds

Compound NameInhibition Potency (IC50)Target Enzyme
N-benzoyl-L-Leu-Gly nitrile0.5 µMCathepsin L
Z-Phe-Ala-CHN21.0 µMCathepsin L
This compoundTBDTBD

Anti-Cancer Activity

The compound has been explored for its anti-cancer properties through its structural analogs that exhibit significant biological activity against various cancer cell lines. For instance, modifications to the bicyclic structure have led to enhanced activity against breast and colon cancer cells .

Case Study: Anti-Cancer Activity
A study conducted on fluorinated derivatives of related bicyclic compounds demonstrated that these modifications could lead to increased cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells .

The proposed mechanism of action for the biological activity of this compound involves the formation of a covalent bond with the active site of the target proteases. This interaction effectively inhibits the enzymatic activity necessary for the proliferation and survival of cancerous cells and parasites .

Q & A

Basic: What synthetic strategies are effective for constructing the bicyclic framework of 5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one?

Answer:
The synthesis of this bicyclic compound requires careful consideration of its strained norbornane-like structure and hydroxyl group positioning. Key steps include:

  • Cyclization via intramolecular aldol condensation or Mannich reactions to form the azabicyclo core, leveraging precursors with pre-positioned functional groups .
  • Protection/deprotection strategies for hydroxyl groups (e.g., silyl ethers or acetals) to prevent unwanted side reactions during cyclization .
  • Optimization of reaction conditions (e.g., solvent polarity, temperature) to enhance stereochemical control, as observed in analogous azabicyclo syntheses .

Advanced: How can researchers resolve discrepancies between experimental NMR data and computational stereochemical predictions for this compound?

Answer:
Contradictions arise due to dynamic conformational changes or solvent effects. Methodological solutions include:

  • Multi-technique validation : Combine 2D NMR (e.g., NOESY for spatial proximity) with X-ray crystallography to confirm absolute configuration .
  • DFT-based conformational analysis : Calculate Boltzmann-weighted NMR chemical shifts under simulated solvent conditions to align with experimental data .
  • Variable-temperature NMR : Identify rotameric equilibria or hydrogen-bonding interactions affecting chemical shifts .

Basic: What analytical techniques are most robust for characterizing purity and structural integrity of this compound?

Answer:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects impurities via isotopic patterns .
  • Chiral HPLC or SFC : Distinguishes enantiomers/diastereomers, critical given the compound’s stereogenic centers .
  • FT-IR and ¹³C NMR : Identifies functional groups (e.g., hydroxyls, ketones) and verifies bicyclic geometry .

Advanced: What methodological framework is recommended for studying the compound’s stability under varying pH and temperature conditions?

Answer:
Design a kinetic stability study with:

  • Accelerated degradation tests : Expose the compound to extreme pH (1–13) and temperatures (40–80°C), monitoring degradation via HPLC at timed intervals .
  • Arrhenius modeling : Predict shelf-life under standard lab conditions by extrapolating degradation rates .
  • LC-MS/MS : Identify degradation byproducts (e.g., lactone formation from hydroxyl oxidation) .

Advanced: How can the compound’s potential as a chiral building block be systematically evaluated in asymmetric synthesis?

Answer:

  • Enantioselective catalysis : Test its utility in asymmetric aldol or Michael additions, comparing enantiomeric excess (ee) via chiral chromatography .
  • Crystallographic studies : Analyze its coordination behavior with transition metals (e.g., Pd, Rh) to assess compatibility in catalytic cycles .
  • Bioactivity profiling : Screen for enzyme inhibition (e.g., proteases) to explore medicinal chemistry applications, using assays from ’s methodology .

Advanced: What strategies address contradictions in biological activity data across different assay systems?

Answer:
Divergent results may stem from assay-specific conditions (e.g., cell permeability, protein binding). Mitigate via:

  • Orthogonal assay validation : Compare results from cell-free (e.g., SPR binding) and cell-based assays .
  • Physicochemical profiling : Measure logP, pKa, and solubility to correlate bioactivity with pharmacokinetic properties .
  • Metabolite screening : Identify in situ modifications (e.g., glucuronidation) using LC-MS .

Basic: How can researchers optimize reaction yields for hydroxyl group functionalization?

Answer:

  • Protecting group selection : Use TBS or benzyl groups to shield hydroxyls during alkylation/acylation, followed by mild deprotection (e.g., TBAF) .
  • Catalytic systems : Employ Lewis acids (e.g., BF₃·OEt₂) to enhance regioselectivity in substitution reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.